2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene CAS 1539318-05-2
2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene CAS 1539318-05-2
An In-Depth Technical Guide to 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene (CAS 1539318-05-2)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a halogenated aromatic compound with significant potential as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a 2-methylpropoxy (isobutoxy) group, offers a valuable scaffold for the construction of more complex molecules. This guide provides a comprehensive overview of its predicted physicochemical properties, plausible synthetic approaches, expected spectroscopic characteristics, and potential applications, particularly in the realms of medicinal chemistry and materials science.
The strategic placement of the bromo, fluoro, and isobutoxy groups on the benzene ring imparts a distinct reactivity profile. The bromine atom serves as a key functional handle for various cross-coupling reactions, while the fluorine atom and the isobutoxy group modulate the electronic properties and lipophilicity of the molecule.[1][2] These features make it an attractive building block for the synthesis of novel pharmaceutical candidates and advanced materials.[2]
Physicochemical Properties
While specific experimental data for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is limited, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₀H₁₂BrFO | Based on chemical structure |
| Molecular Weight | 247.10 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid | Analogy with other substituted bromofluorobenzenes[2] |
| Boiling Point | Not available | Expected to be elevated due to molecular weight |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, methanol, dichloromethane) | Hydrophobic nature of the aromatic ring and isobutoxy group[3] |
Synthesis and Purification: A Plausible Approach
A specific, detailed experimental protocol for the synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is not prominently documented. However, its structure suggests a logical synthetic pathway based on well-established organic reactions, such as the Williamson ether synthesis. A plausible route would involve the alkylation of a 2-bromo-4-fluorophenol precursor.
Generalized Synthetic Workflow
Caption: A generalized workflow for the synthesis of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 2-bromo-4-fluorophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a suitable base like potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents) at room temperature under an inert atmosphere.
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Alkylation: Stir the mixture for 30 minutes to facilitate the formation of the phenoxide. To this, add 1-bromo-2-methylpropane (isobutyl bromide, 1.2 equivalents) dropwise.
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Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).[4]
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Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.[4]
Spectroscopic Analysis (Predicted)
The structural elucidation of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of substituent effects on the benzene framework.[5]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (approx. 6.8-7.5 ppm). The fluorine atom will cause splitting of the adjacent protons. Isobutoxy Protons: A doublet for the two methyl groups (approx. 0.9-1.1 ppm), a multiplet for the methine proton (approx. 1.9-2.1 ppm), and a doublet for the methylene protons (approx. 3.7-3.9 ppm). |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the fluorine will show a large C-F coupling constant. The carbon attached to the bromine will also be identifiable. Isobutoxy Carbons: Signals corresponding to the methyl, methine, and methylene carbons. |
| IR Spectroscopy | C-H stretching (aromatic): ~3050-3100 cm⁻¹. C-H stretching (aliphatic): ~2850-2960 cm⁻¹. C=C stretching (aromatic): ~1500-1600 cm⁻¹. C-O stretching (ether): ~1200-1250 cm⁻¹. C-F stretching: ~1100-1200 cm⁻¹. C-Br stretching: ~500-600 cm⁻¹. |
| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |
Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is primarily derived from its capacity to undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.
Reactive Sites
Caption: Key reactive sites and potential transformations of 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene.
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Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is the more reactive site for oxidative addition in palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[6] This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups.[1][7]
-
Nucleophilic Aromatic Substitution (SNAr): Both the C-Br and C-F bonds can be targeted for nucleophilic aromatic substitution. The reactivity depends on the reaction conditions and the nature of the nucleophile. The fluorine atom, being a strong electron-withdrawing group, can activate the ring for SNAr reactions.[6][7]
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Lithiation and Grignard Formation: The bromine atom can be readily converted into an organolithium or Grignard reagent, which can then be used to form new carbon-carbon bonds by reacting with various electrophiles.
The presence of the fluorine atom can enhance the metabolic stability of drug candidates, a desirable property in pharmaceutical development.[8] The isobutoxy group increases lipophilicity, which can improve membrane permeability and bioavailability.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is not widely available, general precautions for handling halogenated aromatic compounds should be followed.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9][10] Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.
-
Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9][10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[10]
Conclusion
2-Bromo-1-fluoro-4-(2-methylpropoxy)benzene is a promising, though not extensively studied, building block for organic synthesis. Its trifunctional nature provides a versatile platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide offers a foundational understanding of its predicted properties and reactivity, providing a starting point for further research and development.
References
- A Technical Guide to 4-(Benzyloxy)
- Technical Support Center: Reactivity of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. (URL: )
- Supporting Inform
- 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene | 1369935-93-2 - Sigma-Aldrich. (URL: )
- 4-Bromo-2-fluoro-1-(trifluoromethoxy)
- Get Best Quality P-Bromo Fluoro Benzene - AD PHARMACHEM. (URL: )
- Safety D
- SAFETY D
- SAFETY D
- SAFETY D
- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (URL: )
- 4-Bromo-2-fluoro-1-iodobenzene (Synonyms - MedchemExpress.com. (URL: )
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. (URL: )
- A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols - Benchchem. (URL: )
- Safety Data Sheet - Chevron Phillips Chemical. (URL: )
- 4-Bromo-2-fluorobenzene-1-thiol | C6H4BrFS | CID 22506955 - PubChem. (URL: )
- 4-Bromo-2-(but-3-en-1-yloxy)-1-fluorobenzene - ChemScene. (URL: )
- 2-Bromo-4-fluoro-1-(2-fluoroethoxy)benzene - ChemScene. (URL: )
- Sigma Aldrich Fine Chemicals Biosciences DFHBI-1T | CAS No.: 1539318-36-9. (URL: )
- 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem. (URL: )
- A Spectroscopic Comparison Guide to 2-Bromo-4'-fluoro-3'-methylbenzophenone Isomers - Benchchem. (URL: )
- PRODUCT INFORM
- 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene - BLDpharm. (URL: )
- DFHBI-2T (CAS No. 1539318-40-5) Suppliers - ChemicalRegister. (URL: )
- CAS 1539318-40-5 | Sigma-Aldrich - MilliporeSigma. (URL: )
- 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene - Sigma-Aldrich. (URL: )
- Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
- 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. (URL: )
- 1-bromo-4-(2-methylpropoxy)benzene - CymitQuimica. (URL: )
- Application Notes and Protocols: 2-Bromo-4'-fluoro-3'-methylbenzophenone in Medicinal Chemistry - Benchchem. (URL: )
- CAS 1539318-36-9 (DFHBI-1T) - BOC Sciences. (URL: )
- 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene | 286932-57-8 - MilliporeSigma. (URL: )
- (z)-2-methyl-3-trimethylsilyl-2-butenoic acid - Organic Syntheses Procedure. (URL: _)
- Combining Fluorescence and Magnetic Resonance Imaging in Drug Discovery—A Review. (URL: )
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube. (URL: )
- 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene - BLDpharm. (URL: )
- 2-Bromo-4-fluoro-1-(isopentyloxy)benzene - ChemScene. (URL: )
Sources
- 1. nbinno.com [nbinno.com]
- 2. adpharmachem.com [adpharmachem.com]
- 3. CAS 30752-23-9: 1-bromo-4-(2-methylpropoxy)benzene [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
